Perylen-1-amine
Overview
Description
Synthesis Analysis
The synthesis of amines, such as Perylen-1-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach is the reaction of perylene dianhydride (PDA) with aliphatic amines .
Molecular Structure Analysis
The molecular structure of amines, including this compound, is characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups . The exact structure of this compound would require more specific information or advanced analytical techniques.
Chemical Reactions Analysis
Amines undergo various reactions. They can react with acid chlorides to form amides . They can also form imine derivatives, also known as Schiff bases, when they react with aldehydes and ketones .
Scientific Research Applications
Fluorescent Sensing and Detection of Amines
Perylen-1-amine derivatives, specifically perylene diimide (PDI) and perylene monoimide (PMI), have been investigated for their potential in sensing amines in solutions. The interaction of these derivatives with various amines leads to photoinduced electron transfer and fluorescence quenching, making them suitable for fluorescent probes in detecting amines. PDI and PMI show different quenching behaviors and selectivity towards amines, providing a foundation for developing perylene-based sensors for amine detection (Sriramulu & Valiyaveettil, 2016).
Vapor Sensing for Organic Amines
The self-assembly of amphiphilic perylene-cyclodextrin conjugates has shown promising results in the field of vapor sensing for organic amines. These aggregates can be employed as solid-state fluorescence sensors, offering enhanced selectivity and sensitivity. This approach marks a significant advancement in the detection of volatile amines, crucial in quality control for food and medical diagnostics (Jiang et al., 2010).
Supramolecular Assembly and Sensing
The supramolecular assembly of perylene bisimide with β-cyclodextrin grafts forms a solid-state fluorescence sensor for vapor detection. This sensor exhibits high sensitivity to organic amines, making it a potential tool for detecting volatile organic compounds. The construction of such nanoscopic supramolecular aggregates demonstrates the versatility of perylene-1-amine derivatives in developing novel sensing materials (Liu et al., 2009).
Optoelectronics and Sensor Applications
Perylene bisimide derivatives, due to their unique photophysical properties, have shown potential in the development of optical sensors. These derivatives tend to aggregate into π-π stacked supramolecular structures, enabling the discrimination of aromatic amines at subnanomolar concentrations. This property is particularly relevant in optoelectronics and sensor applications, where precise detection and discrimination of compounds are crucial (Bettini et al., 2019).
Future Directions
Properties
IUPAC Name |
perylen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCVFPZJEDYBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507905 | |
Record name | Perylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35337-21-4 | |
Record name | Perylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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